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Abstract
(E)-2-Octenal is a naturally occurring, medium-chain, α,β-unsaturated aldehyde that plays a

significant role in the aroma profile of a wide variety of foods and beverages.[1][2]

Characterized by its distinct fatty, green, and slightly citrusy or cucumber-like odor, 2-octenal is
a key product of lipid oxidation, primarily arising from the degradation of linoleic acid.[3][4] Its

presence can be both desirable, contributing to the characteristic aroma of fresh and cooked

foods, and undesirable, leading to off-flavors in certain products. This technical guide provides

a comprehensive overview of the chemical properties, natural occurrence, formation pathways,

analytical methodologies, and safety aspects of 2-octenal as a volatile organic compound in

food aroma.

Chemical and Physical Properties
2-Octenal is a colorless to pale yellow liquid.[1] It is an unsaturated aliphatic aldehyde that is

soluble in alcohol and fixed oils but not miscible or difficult to mix in water.[5] Key chemical and

physical properties of the more common (E)-isomer, trans-2-octenal, are summarized in the

table below.
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Property Value Reference

Molecular Formula C8H14O

Molecular Weight 126.20 g/mol

CAS Number 2548-87-0 ((E)-isomer)

Boiling Point 84-86 °C at 19 mmHg

Density 0.846 g/mL at 25 °C

Refractive Index 1.45 (n20/D)

Flash Point 150 °F [5]

Vapor Density >1 (vs air)

Aroma Profile and Sensory Perception
The aroma of 2-octenal is complex and can be described using several descriptors. It is most

commonly characterized by a powerful fatty and green aroma.[6] Depending on the

concentration and food matrix, it can also impart notes that are described as herbaceous,

cucumber, waxy, and having hints of citrus or orange peel.[3][4][7] This unique combination of

aroma characteristics makes it a valuable contributor to the flavor profiles of a diverse range of

foods.[6]

Odor Threshold
The odor threshold of a compound is the lowest concentration that can be detected by the

human sense of smell. The detectable odor threshold for trans-2-octenal has been determined

in a meat model system to be 4.20 ppm.

Natural Occurrence and Concentration in Food
2-Octenal is a widespread volatile compound found in a variety of natural and processed

foods. Its presence is often a result of the natural enzymatic or heat-induced breakdown of

lipids.
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Food Category Specific Food Item
Reported
Concentration

Reference

Fruits & Vegetables

Asparagus,

Cabbages,

Cauliflowers

Detected, but not

quantified
[8]

Ginger, Potato Detected [9]

Fats & Oils Olive Oil, Animal Fats Present [1][10]

Fried Foods
French Fries (large

154g portion)
Estimated at 2.4 mg [5]

Beverages Roasted Coffee Present [11][12][13]

Other
Cooked Rice, Bread,

Potato Chips
Present

Formation Pathways of 2-Octenal
The primary route for the formation of 2-octenal in food is through the oxidation of linoleic acid,

a common polyunsaturated fatty acid.[14] This process can occur through two main pathways:

enzymatic oxidation and auto-oxidation.

Enzymatic Oxidation
In plant-based foods, the enzyme lipoxygenase (LOX) plays a crucial role in the initial stages of

2-octenal formation. LOX catalyzes the hydroperoxidation of linoleic acid, leading to the

formation of hydroperoxides. Specifically, the formation of 2-octenal is linked to the 10-

hydroperoxide of linoleic acid. This intermediate is then cleaved by the enzyme hydroperoxide

lyase (HPL) to yield 2-octenal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.femaflavor.org/sites/default/files/24.%20GRAS%20Substances%20%284430-4666%29.pdf
https://foodb.ca/compounds/FDB007150
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229171/
https://www.femaflavor.org/sites/default/files/25.%20GRAS%20Substances%20%284667-4727%29.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7254282/
https://www.researchgate.net/figure/Volatile-compounds-identified-in-roasted-coffee_tbl1_342790252
https://pmc.ncbi.nlm.nih.gov/articles/PMC8230519/
https://www.researchgate.net/figure/Classes-of-volatile-compounds-identified-in-roasted-coffee_tbl1_228890074
https://www.benchchem.com/product/b1212229?utm_src=pdf-body
https://www.benchchem.com/product/b1212229?utm_src=pdf-body
https://collected.jcu.edu/cgi/viewcontent.cgi?article=1008&context=celebration
https://www.benchchem.com/product/b1212229?utm_src=pdf-body
https://www.benchchem.com/product/b1212229?utm_src=pdf-body
https://www.benchchem.com/product/b1212229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzymatic Pathway

Linoleic Acid

10-Hydroperoxylinoleic Acid

Lipoxygenase (LOX)

(E)-2-Octenal

Hydroperoxide Lyase (HPL)

Click to download full resolution via product page

Caption: Enzymatic formation of 2-octenal from linoleic acid.

Auto-oxidation
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Auto-oxidation is a non-enzymatic process that occurs through a free radical chain reaction,

often initiated by heat, light, or the presence of metal ions. This pathway also involves the

formation of linoleic acid hydroperoxides as key intermediates, which then undergo cleavage to

form a variety of volatile compounds, including 2-octenal.
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Caption: Auto-oxidation pathway for 2-octenal formation.

Analytical Methodologies
The analysis of volatile organic compounds like 2-octenal in complex food matrices requires

sensitive and selective analytical techniques. The most common approach is the use of gas

chromatography-mass spectrometry (GC-MS) coupled with a pre-concentration step, such as

headspace solid-phase microextraction (HS-SPME).

Experimental Protocol: HS-SPME-GC-MS Analysis of 2-
Octenal in Vegetable Oil
This protocol provides a general framework for the analysis of 2-octenal in a vegetable oil

sample. Optimization of specific parameters may be required for different matrices.

1. Sample Preparation:

Weigh 3 g of the vegetable oil sample into a 20 mL headspace vial.

If an internal standard is used, spike the sample with a known concentration of the standard

solution (e.g., d9-(E)-2-octenal).

Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is

commonly used for broad-range volatile analysis.

Equilibration: Incubate the vial at a constant temperature (e.g., 50-60 °C) for a set time (e.g.,

15-30 minutes) with agitation to allow for the equilibration of volatiles in the headspace.

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-

45 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port for

thermal desorption of the analytes (e.g., 250 °C for 2-5 minutes in splitless mode).

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, VF-200ms) is

typically used for the separation of volatile compounds.

Oven Temperature Program: A typical temperature program might be:

Initial temperature of 40 °C, hold for 2 minutes.

Ramp at 5-10 °C/minute to 250 °C.

Hold at 250 °C for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 350.

Identification: Identify 2-octenal by comparing its mass spectrum and retention time with

that of an authentic standard. The mass spectrum of trans-2-octenal typically shows

characteristic ions.

Quantification: Quantify by creating a calibration curve using standards of known

concentrations.
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Analytical Workflow for 2-Octenal
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Caption: General workflow for the analysis of 2-octenal in food.

Toxicological and Safety Information
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The safety of 2-octenal as a food additive has been evaluated by international regulatory

bodies.

Joint FAO/WHO Expert Committee on Food Additives (JECFA): In 2004, JECFA evaluated 2-
octenal and concluded that there is "no safety concern at current levels of intake when used

as a flavouring agent."[15][16]

Flavor and Extract Manufacturers Association (FEMA): 2-Octenal is listed as a Generally

Recognized as Safe (GRAS) substance by FEMA (FEMA number 3215).[17] A 2008 FEMA

GRAS assessment of α,β-unsaturated aldehydes, which includes 2-octenal, supports its

safety for use as a flavoring ingredient.[17]

It is important to note that while considered safe at the low levels found in food, some research

has identified 2-octenal as a uremic toxin, which can accumulate in individuals with kidney

disease.

Conclusion
2-Octenal is a multifaceted volatile organic compound that significantly influences the aroma of

a wide array of foods. Its formation through lipid oxidation is a key process in the development

of both desirable and undesirable food flavors. A thorough understanding of its chemical

properties, formation pathways, and sensory characteristics is crucial for food scientists and

professionals in the flavor and fragrance industry for the purposes of product development,

quality control, and shelf-life optimization. The analytical methods outlined in this guide provide

a robust framework for the identification and quantification of this important aroma compound.

Based on current assessments by regulatory bodies, 2-octenal is considered safe for its

intended use as a flavoring agent in food.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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